Boc-3-methyl-D-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

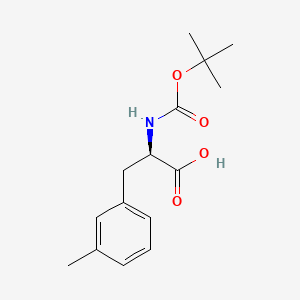

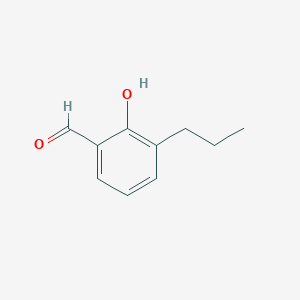

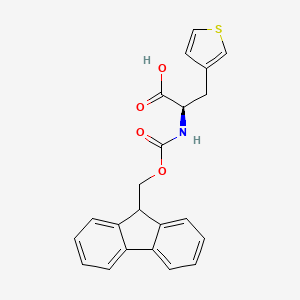

Boc-3-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being assembled.

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives is well-documented. For instance, the synthesis of N-Boc derivatives suitable for solid-phase synthesis of peptides is reported, where the Boc group serves as an amino protection during the synthesis process . Another study describes a large-scale synthesis method for N-Boc-2',6'-dimethyl-l-phenylalanines, which indicates the practicality of synthesizing Boc-protected phenylalanine derivatives on a large scale . Additionally, a stereodivergent and enantioselective synthesis of N-Boc-beta-methylphenylalanine is developed, showcasing the ability to control stereochemistry in the synthesis of Boc-protected amino acids .

Molecular Structure Analysis

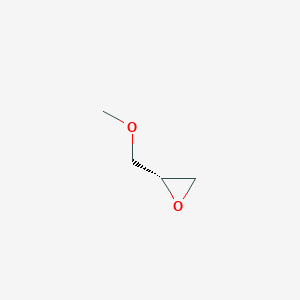

The molecular structure of Boc-3-methyl-D-phenylalanine would include a phenyl ring, a methyl group as a side chain, and a Boc group attached to the nitrogen of the amino group. The presence of the Boc group is crucial for protecting the amino acid during chemical reactions, particularly in peptide synthesis. The exact stereochemistry of the molecule would depend on the specific synthesis route and starting materials used .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, primarily in the formation of peptides. The Boc group can be removed under acidic conditions once the peptide synthesis is complete, allowing for the amino group to participate in further reactions or to remain as part of the final peptide structure . The Boc group's stability under basic conditions is also important, as it allows for selective deprotection of other protecting groups that may be present on the side chains of the amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-methyl-D-phenylalanine would be influenced by the presence of the Boc group. This group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect solubility and reactivity. The Boc group also provides chemical stability to the amino group, preventing it from engaging in side reactions during peptide synthesis. The exact physical properties such as melting point, solubility, and specific rotation would depend on the precise structure of the Boc-protected amino acid and can be determined empirically .

科学的研究の応用

3. Dual Protection of Amino Functions

- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .

4. Synthesis of Fluorinated Phenylalanines

- Results: Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

5. Dual Protection of Amino Functions

- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .

6. 3D Culture of Differentiated and Mesenchymal Stem Cells

Safety And Hazards

特性

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-methyl-D-phenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)